molecular formula C25H24O12 B1664542 1,3-Dicaffeoylquinic acid CAS No. 19870-46-3

1,3-Dicaffeoylquinic acid

Cat. No.: B1664542
CAS No.: 19870-46-3
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-RVXRWRFUSA-N
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Mechanism of Action

1,3-O-Dicaffeoylquinic acid, also known as 1,3-Dicaffeoylquinic acid or 1,5-Dicaffeoylquinic acid, is a caffeoylquinic acid derivative that exhibits antioxidant activity and radical scavenging activity .

Target of Action

The primary targets of 1,3-O-Dicaffeoylquinic acid are phosphoinositide 3-kinase (PI3K)/Akt and extracellular regulated protein kinase 1/2 (Erk1/2) pathways . These pathways play a crucial role in cell survival, growth, and proliferation.

Mode of Action

1,3-O-Dicaffeoylquinic acid shows increased neuronal cell viability against Aβ(42) toxicity in a concentration-dependent manner in neurons . It activates both PI3K/Akt and Erk1/2 pathways, stimulating their upstream tyrosine kinase A (Trk A) . Its anti-apoptotic potential is related to the enhanced inactivating phosphorylation of glycogen synthase kinase 3β (GSK3β) and the modulation of expression of apoptosis-related protein Bcl-2/Bax .

Biochemical Pathways

The compound’s action on the PI3K/Akt and Erk1/2 pathways leads to a series of downstream effects. For instance, it significantly increases cell viability before oxygen-glucose deprivation/reperfusion (OGD/reperfusion), and prevents the depletion of glutathione (GSH) under OGD/reperfusion insult . It also induces nuclear translocation of Nrf2 in OGD/reperfusion treated astrocytes, and induces increased glutamate-cysteine ligase (GCL) activity .

Pharmacokinetics

In terms of ADME properties, 1,3-O-Dicaffeoylquinic acid and its metabolite 1-O-ABL are absorbed very quickly in Wistar rats . The maximum plasma concentrations for this compound and 1-O-ABL are 44.5 ± 7.1 and 19.1 ± 6.9 ng/mL, respectively .

Result of Action

The molecular and cellular effects of 1,3-O-Dicaffeoylquinic acid’s action include increased neuronal cell viability, enhanced inactivating phosphorylation of GSK3β, modulation of Bcl-2/Bax expression, prevention of GSH depletion, and increased GCL activity .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicaffeoylquinic acid can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. Plants rich in dicaffeoylquinic acids, such as Echinacea and coffee, are processed to extract the compound. The extraction process typically involves solvent extraction using solvents like methanol or ethanol, followed by purification steps such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicaffeoylquinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,3-Dicaffeoylquinic acid is one of several dicaffeoylquinic acid isomers. Similar compounds include:

  • 1,4-Dicaffeoylquinic acid
  • 1,5-Dicaffeoylquinic acid
  • 3,4-Dicaffeoylquinic acid
  • 3,5-Dicaffeoylquinic acid
  • 4,5-Dicaffeoylquinic acid
  • Isochlorogenic acid A, B, and C
  • Caftaric acid
  • Chicoric acid

These compounds share similar structures but differ in the positions of the caffeoyl groups on the quinic acid ring. The unique positioning of the caffeoyl groups in this compound contributes to its specific biological activities and pharmacological properties .

Properties

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309674
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212891-05-9, 30964-13-7
Record name 1,5-Di-O-caffeoylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynarine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynarine [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV
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Record name 1,5-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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